(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
Description
The compound (Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate features a benzo[d]thiazole core substituted at position 2 with a cyclohexanecarbonyl imino group and at position 6 with a methyl group. Its synthesis likely involves multi-component reactions analogous to methods reported for related benzothiazole derivatives .
Properties
IUPAC Name |
methyl 2-[2-(cyclohexanecarbonylimino)-6-methyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12-8-9-14-15(10-12)24-18(20(14)11-16(21)23-2)19-17(22)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMAZBKOHRCDCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3CCCCC3)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy in various assays, and comparative studies with other compounds.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of the cyclohexanecarbonyl group may enhance its interaction with biological targets.
Preliminary studies suggest that compounds similar to this compound exhibit biological activity through several mechanisms:
- Inhibition of Enzymatic Activity: Compounds in this class have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
- Induction of Apoptosis: Similar benzothiazole derivatives have demonstrated the ability to promote apoptosis in cancer cell lines, leading to cell cycle arrest and reduced proliferation .
Anticancer Activity
Recent studies have evaluated the anticancer potential of related compounds. For instance, a novel benzothiazole compound demonstrated significant antiproliferative effects against various cancer cell lines (A431, A549, H1299), with IC50 values indicating effective inhibition at low concentrations .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Benzothiazole B7 | A431 | 1.5 | Apoptosis induction |
| Benzothiazole B7 | A549 | 2.0 | Cell cycle arrest |
| Benzothiazole B7 | H1299 | 1.8 | Inhibition of IL-6 and TNF-α |
Antimicrobial Activity
In addition to anticancer properties, benzothiazole derivatives have been evaluated for their antimicrobial activity. One study highlighted the antifungal effects against strains like Candida albicans and Aspergillus niger, showing zones of inhibition that suggest significant efficacy .
| Compound | Fungal Strain | Zone of Inhibition (mm) |
|---|---|---|
| R1 | Candida albicans | 19 |
| R1 | Aspergillus niger | 17 |
| R2 | Candida tropicalis | 11 |
Case Studies
- Histone Deacetylase Inhibition : A study focusing on HDAC inhibitors revealed that compounds structurally related to this compound effectively reduced tumor growth in xenograft models .
- Apoptosis Induction : Another investigation assessed the apoptosis-inducing capabilities of benzothiazole derivatives, confirming that these compounds activate caspase pathways leading to cell death in cancer cells .
Scientific Research Applications
The compound (Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry, material science, and agricultural chemistry, supported by case studies and data tables.
Anticancer Activity
One of the most notable applications of this compound is its potential as an anticancer agent . Compounds that contain thiazole rings have been extensively studied for their anticancer properties. Research indicates that derivatives of thiazole can inhibit tumor growth by interfering with cellular pathways involved in cancer proliferation. A study demonstrated that certain thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy .
Histone Deacetylase Inhibition
The compound may also serve as an inhibitor of histone deacetylases (HDACs) , which are enzymes implicated in the regulation of gene expression and are often overexpressed in cancerous tissues. Inhibitors of HDACs are known to induce cell cycle arrest and apoptosis in cancer cells. A patent outlines compounds similar to this compound that demonstrate HDAC inhibition, indicating a promising avenue for therapeutic application .
Antimicrobial Properties
In addition to anticancer properties, studies have shown that thiazole derivatives possess antimicrobial activity . The compound's structure suggests it may interact with microbial enzymes or membranes, inhibiting growth or survival. This property could be leveraged in developing new antibiotics or antifungal agents, especially in the face of rising antibiotic resistance .
Organic Photovoltaics
The unique electronic properties of compounds like this compound make them suitable for applications in organic photovoltaics (OPVs) . Research into organic semiconductors has identified thiazole-containing compounds as effective materials for light absorption and charge transport in solar cells. Their incorporation into OPV formulations could enhance efficiency and stability .
Polymer Chemistry
Furthermore, the compound can be utilized in polymer synthesis . Its functional groups allow it to act as a monomer or crosslinking agent in creating polymers with desirable properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial use .
Pesticide Development
The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Thiazole derivatives have been investigated for their ability to disrupt biological processes in pests and weeds, leading to effective pest management solutions .
Plant Growth Regulators
Additionally, there is potential for this compound to function as a plant growth regulator . Research indicates that certain thiazole derivatives can enhance plant growth and resistance to stressors, which could improve agricultural productivity .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Key structural analogs include derivatives with variations in the imino substituent, heterocyclic cores, and functional groups.
Table 1: Structural Comparison of Target Compound and Analogs
- Indole Derivative (): The indole moiety enables π-π interactions and hydrogen bonding, while the cyano group may confer nucleophilic reactivity. The absence of an imino group reduces steric hindrance compared to the target compound .
- Metsulfuron Methyl Ester () : The sulfonylurea bridge and triazine group enable herbicidal activity via acetolactate synthase (ALS) inhibition, contrasting with the target’s acetoxy ester group .
Physicochemical Properties
Table 2: Predicted Physicochemical and Bioactivity Profiles
- Lipophilicity: The target compound’s cyclohexanecarbonyl group increases LogP (~3.5) compared to the quinoxaline derivative (~2.8), suggesting enhanced membrane permeability.
- Solubility: The indole derivative’s cyano group reduces solubility, while metsulfuron’s sulfonylurea moiety improves aqueous solubility .
Q & A
Q. What validation criteria ensure reproducibility in crystallographic studies?
Q. How are computational methods integrated to predict reactivity or stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
